Firategrast - 402567-16-2

Firategrast

Catalog Number: EVT-268125
CAS Number: 402567-16-2
Molecular Formula: C27H27F2NO6
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Firategrast has been used in trials studying the treatment of Multiple Sclerosis.
Synthesis Analysis

The synthesis of firategrast involves a multi-step process that includes the construction of its core structure through various organic reactions. While specific proprietary methods may not be publicly disclosed, it is known that firategrast is synthesized from simpler organic precursors through techniques such as:

  1. Formation of Urea Linkages: The integration of urea moieties is crucial for the activity of firategrast.
  2. Chiral Resolution: The compound's efficacy is influenced by its stereochemistry, necessitating processes that ensure the correct enantiomer is produced.
  3. Final Coupling Reactions: These reactions typically involve coupling with aromatic or aliphatic groups to complete the molecular structure.

Further technical details about the exact synthetic pathways are often protected under intellectual property rights, which limits comprehensive disclosure in public literature.

Molecular Structure Analysis

Firategrast's molecular structure can be described using its chemical formula C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular weight of approximately 325.41 g/mol.

Structural Features:

  • Core Structure: The compound features a diphenylurea backbone, which is essential for its interaction with integrins.
  • Chirality: Specific chiral centers in the molecule contribute to its binding affinity and selectivity towards integrins.
  • Functional Groups: The presence of amine and carbonyl functional groups enhances its biological activity.

The structural analysis indicates that firategrast stabilizes the open conformation of integrins, which is critical for its mechanism of action .

Chemical Reactions Analysis

Firategrast participates in several chemical interactions primarily through non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions with the integrin binding sites.

Key Reactions:

  1. Binding Interactions: Firategrast binds to the metal ion-dependent adhesion site (MIDAS) on integrins, forming stable complexes that inhibit leukocyte adhesion.
  2. Conformational Changes: Upon binding, firategrast induces conformational changes in integrins that prevent their activation and subsequent signaling pathways involved in inflammation.

These reactions are critical for understanding how firategrast functions as an antagonist at the molecular level.

Mechanism of Action

Firategrast exerts its pharmacological effects by inhibiting the function of alpha-4 beta-1 and alpha-4 beta-7 integrins.

Process:

  • Inhibition of Leukocyte Adhesion: By binding to these integrins, firategrast prevents leukocytes from adhering to endothelial cells, thus reducing their migration into inflamed tissues.
  • Blocking Signaling Pathways: The binding disrupts downstream signaling pathways associated with immune responses, thereby mitigating inflammation.

Data from clinical studies suggest that this mechanism effectively reduces disease activity in conditions like multiple sclerosis by limiting immune cell infiltration into the central nervous system .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Firategrast is typically presented as a solid crystalline form.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties:

  • Stability: Firategrast shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is influenced by its functional groups, particularly those involved in hydrogen bonding.

Relevant data indicate that these properties are crucial for formulating effective dosage forms for clinical use .

Applications

Firategrast has been primarily investigated for its application in treating autoimmune diseases, particularly relapsing forms of multiple sclerosis. Clinical trials have demonstrated its potential to reduce relapse rates and improve patient outcomes by modulating immune responses.

Scientific Uses:

  1. Clinical Research: Used in trials to assess efficacy against multiple sclerosis.
  2. Biochemical Studies: Investigated for its role in understanding integrin biology and immune cell trafficking.

While firategrast is no longer in active pharmaceutical development, its research has contributed significantly to the understanding of integrin antagonism and its therapeutic implications .

Introduction to Firategrast in Integrin-Targeted Therapeutics

Historical Context of Integrin Antagonism in Autoimmune Disorders

Integrins represent a family of heterodimeric transmembrane receptors essential for cell adhesion, migration, and signal transduction. Among these, α4β1 (VLA-4) and α4β7 integrins gained prominence as therapeutic targets for autoimmune disorders due to their role in directing leukocyte trafficking to inflammatory sites. These integrins facilitate lymphocyte binding to endothelial adhesion molecules (VCAM-1 and MAdCAM-1), enabling transmigration across the blood-brain barrier (BBB) in multiple sclerosis (MS) and gut endothelium in inflammatory bowel disease [2] [7].

The development of natalizumab, a monoclonal antibody inhibiting α4-integrins, marked a breakthrough in MS therapy. Clinical trials demonstrated a 68% reduction in relapse rates and a 90% decrease in gadolinium-enhancing MRI lesions. However, its association with progressive multifocal leukoencephalopathy (PML)—caused by JC virus reactivation—led to temporary market withdrawal in 2005. This highlighted the need for safer α4-integrin antagonists with reversible effects [3] [7]. Small-molecule integrin inhibitors emerged as promising alternatives, offering advantages in dosing flexibility and reduced immunogenicity. Despite this, early candidates faced challenges due to paradoxical agonism (where antagonists inadvertently activated integrins at low concentrations) and poor oral bioavailability [2] [6].

Table 1: Key Milestones in α4-Integrin-Targeted Therapeutics

YearDevelopmentSignificance
2004Natalizumab FDA approvalFirst α4-integrin blocker; showed unprecedented efficacy in MS
2005Natalizumab withdrawn due to PMLUnderscored need for reversible inhibitors with shorter systemic exposure
2007Firategrast Phase II trials initiatedFirst oral small-molecule α4β1/α4β7 antagonist evaluated for MS
2012Phase II results for Firategrast publishedDemonstrated dose-dependent reduction in MRI lesions but lower efficacy than natalizumab

Discovery and Development of Firategrast as a Small-Molecule α4β1/α4β7 Integrin Antagonist

Firategrast (SB-683699) is an orally bioavailable small molecule discovered through rational drug design targeting the α4-integrin subunit. Its structure features a carboxylic acid group critical for coordinating a metal ion-dependent adhesion site (MIDAS) within the integrin, thereby blocking ligand binding. The molecule’s biphenyl core and ethoxymethyl side chain optimize binding affinity and metabolic stability [4] [5] [7]. Preclinical studies established firategrast as a dual antagonist of α4β1 and α4β7 integrins, inhibiting lymphocyte adhesion to VCAM-1 and MAdCAM-1 with nanomolar potency. Unlike antibodies, its low molecular weight (499.5 g/mol) enabled gastrointestinal absorption, achieving peak plasma concentrations within 1–3 hours post-administration [4] [9].

A Phase II randomized trial (2012) evaluated firategrast in 343 relapsing-remitting MS patients. Key outcomes included:

  • 49% reduction in cumulative new gadolinium-enhancing lesions (900–1200 mg/day) versus placebo.
  • Dose-dependent efficacy: Higher doses (1200 mg) showed greater lesion reduction but increased transient liver enzyme elevations.
  • Suboptimal response compared to natalizumab (90% lesion reduction), attributed to firategrast’s partial receptor occupancy or pharmacokinetic limitations [3].

Paradoxically, low firategrast doses exacerbated inflammation in some preclinical models, a phenomenon linked to partial agonism that triggers outside-in integrin signaling. This, alongside strategic portfolio decisions by GlaxoSmithKline/Tanabe, halted further development despite promising efficacy [2] [6] [9].

Table 2: Firategrast Clinical Trial Outcomes in Multiple Sclerosis

ParameterFirategrast (1200 mg/day)PlaceboNatalizumab (Historical)
New Gd+ lesions (mean)1.53.00.2
Lesion Reduction vs. Placebo49%90%
CD4+ T-cell Count in CSF↓ 30–40%No change↓ >70%
Half-life2.5–4.5 hours11 days

Rationale for Oral Bioavailability in CNS-Targeted Therapies

Firategrast’s design prioritized oral bioavailability to address limitations of biologic integrin inhibitors (e.g., natalizumab). Key pharmacokinetic advantages included:

  • Short half-life (2.5–4.5 hours): Enabled rapid washout (within 24 hours), mitigating PML risk by allowing immune cell re-trafficking during treatment gaps. This contrasted with natalizumab’s 11-day half-life and prolonged pharmacodynamic effects [4] [5] [7].
  • Blood-CSF Partitioning: Firategrast achieved sufficient CNS exposure to modulate lymphocyte infiltration. Cerebrospinal fluid (CSF) studies revealed moderate reductions in lymphocyte counts (median CSF lymphocytes: 5.3 cells/µL baseline to 3.3 cells/µL at 24 weeks), preserving immune surveillance. NK cells remained unaffected, suggesting selective inhibition [1].
  • Peripheral Lymphocytosis: Unlike natalizumab, firategrast increased peripheral blood lymphocytes (including CD34+ progenitors), indicating reversible displacement of cells from tissues without sequestration in bone marrow [1] [4].

Mechanistically, firategrast’s transient inhibition allowed sufficient lymphocyte trafficking to prevent opportunistic infections while suppressing CNS inflammation. This balance was evidenced by:

  • Sustained CD4+:CD8+ ratios in CSF and blood.
  • No reported PML cases in clinical trials despite robust α4-integrin blockade [1] [3].

Table 3: Pharmacokinetic and Functional Properties of Firategrast

PropertyFirategrastNatalizumab
Molecular Weight499.5 g/mol149,000 g/mol
AdministrationOralIntravenous
Half-life2.5–4.5 hours11 days
α4β1 Binding SiteSmall-molecule cleftExtracellular epitope
CSF Lymphocyte ReductionModest (↓ ~30–40%)Profound (↓ >70%)
PML RiskNone reportedEstablished

Properties

CAS Number

402567-16-2

Product Name

Firategrast

IUPAC Name

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid

Molecular Formula

C27H27F2NO6

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1

InChI Key

YLFZHHDVRSYTKT-NRFANRHFSA-N

SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(1,1'-biphenyl)-4-propanoic acid, .alpha.-((2,6-difluorobenzoyl)amino)-4'(ethoxymethyl)-2',6'-dimethoxy-,(.alpha.S)-
(2S)-2-((2,6- difluorobenzoyl)amino)-3-(4'-(ethoxymethyl)-2',6'-dimethoxybiphenyl-4- yl)propanoic acid
Firategrast
SB-683699
SB683699

Canonical SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC

Isomeric SMILES

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.